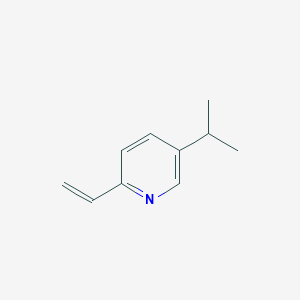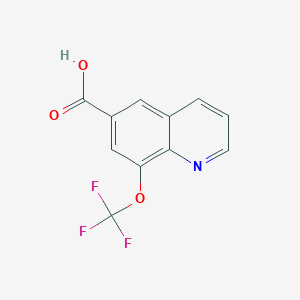
8-(Trifluoromethoxy)quinoline-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(Trifluoromethoxy)quinoline-6-carboxylic acid is a chemical compound characterized by the presence of a quinoline ring substituted with a trifluoromethoxy group at the 8th position and a carboxylic acid group at the 6th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Trifluoromethoxy)quinoline-6-carboxylic acid typically involves the introduction of the trifluoromethoxy group and the carboxylic acid group onto the quinoline ring. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated quinoline under palladium catalysis .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Suzuki–Miyaura coupling reaction, ensuring high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions: 8-(Trifluoromethoxy)quinoline-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups on the quinoline ring.
Substitution: The trifluoromethoxy and carboxylic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce quinoline derivatives with reduced functional groups .
Wissenschaftliche Forschungsanwendungen
8-(Trifluoromethoxy)quinoline-6-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in the development of biological probes and as a potential therapeutic agent.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 8-(Trifluoromethoxy)quinoline-6-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The carboxylic acid group can form hydrogen bonds with target molecules, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
- 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylic acid
- 6-(trifluoromethoxy)quinoline-3-carboxylic acid
- 8-(trifluoromethyl)quinoline-6-carboxylic acid
Comparison: 8-(Trifluoromethoxy)quinoline-6-carboxylic acid is unique due to the specific positioning of the trifluoromethoxy and carboxylic acid groups on the quinoline ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill .
Eigenschaften
Molekularformel |
C11H6F3NO3 |
|---|---|
Molekulargewicht |
257.16 g/mol |
IUPAC-Name |
8-(trifluoromethoxy)quinoline-6-carboxylic acid |
InChI |
InChI=1S/C11H6F3NO3/c12-11(13,14)18-8-5-7(10(16)17)4-6-2-1-3-15-9(6)8/h1-5H,(H,16,17) |
InChI-Schlüssel |
DQXKJTXJXVDRQM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CC(=CC(=C2N=C1)OC(F)(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


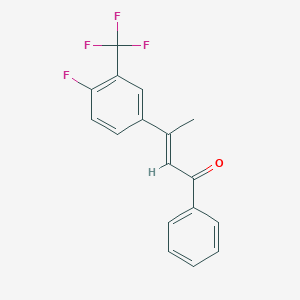
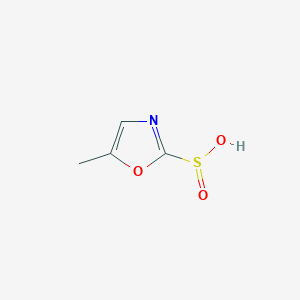
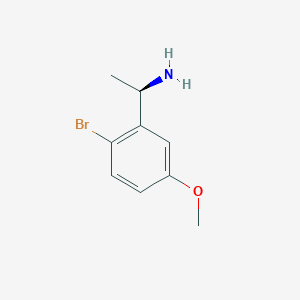
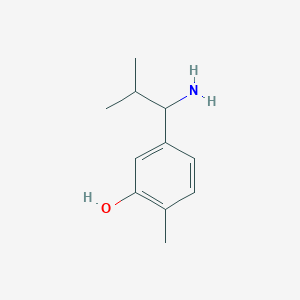
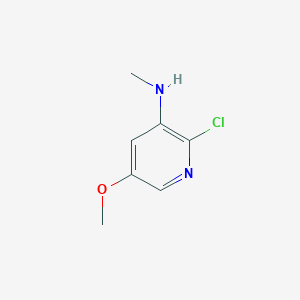
![7-Bromothiazolo[4,5-b]pyridine](/img/structure/B12969896.png)
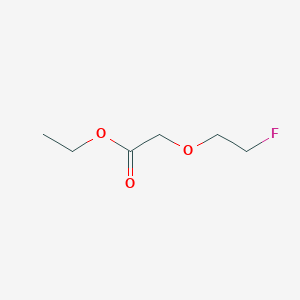
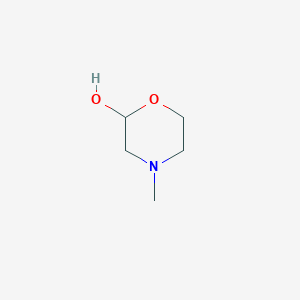



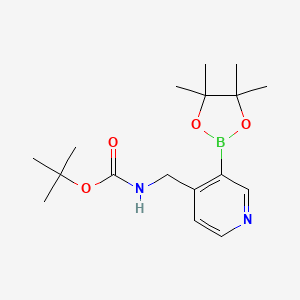
![N-(6-(1-Methylpiperidin-4-yl)pyridin-3-yl)-5-(3-(methylsulfonyl)phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B12969949.png)
